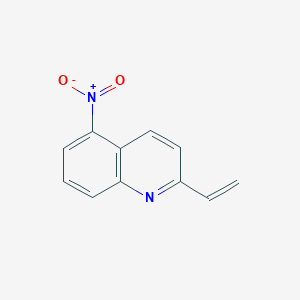

5-Nitro-2-vinylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-ethenyl-5-nitroquinoline |

InChI |

InChI=1S/C11H8N2O2/c1-2-8-6-7-9-10(12-8)4-3-5-11(9)13(14)15/h2-7H,1H2 |

InChI Key |

JYYDVCMSWBKAIJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for 5 Nitro 2 Vinylquinoline and Its Derivatives

Direct Synthetic Routes to 5-Nitro-2-vinylquinoline

The direct formation of the 2-vinyl substituent on the 5-nitroquinoline (B147367) core is a key strategy for the synthesis of the target molecule. This is often accomplished through modern cross-coupling reactions or by the chemical transformation of pre-existing functional groups on the quinoline (B57606) ring.

Transition Metal-Mediated Vinylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a primary approach for the introduction of a vinyl group onto a quinoline scaffold. fiveable.melibretexts.orgwikipedia.orgnih.govrsc.org These reactions typically involve the coupling of a halo-substituted quinoline with a vinylating agent in the presence of a palladium catalyst.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. For the synthesis of this compound, this would entail the reaction of a 2-halo-5-nitroquinoline with a vinyltin (B8441512) reagent, such as vinyltributyltin, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Suzuki Coupling: The Suzuki coupling utilizes an organoboron compound, typically a boronic acid or its ester, as the coupling partner for an organic halide. The synthesis of this compound via this method would involve the reaction of a 2-halo-5-nitroquinoline with vinylboronic acid or a vinylboronate ester, catalyzed by a palladium complex.

Heck Reaction: The Heck reaction directly couples an alkene with an aryl or vinyl halide. In this context, 2-halo-5-nitroquinoline could be reacted with ethylene (B1197577) or a protected vinyl equivalent in the presence of a palladium catalyst and a base to yield this compound.

A general representation of these palladium-catalyzed vinylation reactions is depicted in the table below.

| Reaction | Quinoline Substrate | Vinylation Reagent | Typical Catalyst |

| Stille Coupling | 2-Halo-5-nitroquinoline | Vinyltributyltin | Pd(PPh₃)₄ |

| Suzuki Coupling | 2-Halo-5-nitroquinoline | Vinylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Heck Reaction | 2-Halo-5-nitroquinoline | Ethylene | Pd(OAc)₂ with a phosphine ligand |

Functional Group Interconversions on Quinoline Precursors

An alternative to direct vinylation is the conversion of an existing functional group at the 2-position of the 5-nitroquinoline ring into a vinyl group.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are cornerstone methods for the formation of carbon-carbon double bonds from carbonyl compounds. The synthesis of this compound can be achieved by reacting 5-nitroquinoline-2-carbaldehyde (B8806216) with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction). The required aldehyde precursor, 5-nitroquinoline-2-carbaldehyde, is commercially available. chiralen.com

Condensation Reactions: The vinyl group can also be introduced by the condensation of 2-methyl-5-nitroquinoline (B1594748) with an aldehyde, such as formaldehyde (B43269), in the presence of a suitable catalyst. This reaction proceeds through an aldol-type condensation followed by dehydration.

Synthesis of Substituted this compound Analogues

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can be made to the quinoline core, the vinyl moiety, or the nitro group.

Modifications of the Quinoline Core

Substituents can be introduced onto the quinoline ring system of this compound or its precursors. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new functional groups, although the regioselectivity will be influenced by the existing nitro and vinyl (or precursor) groups. Nucleophilic aromatic substitution is also a possibility, particularly on halo-substituted nitroquinolines, where the nitro group activates the ring towards nucleophilic attack. nih.govrsc.orglibretexts.orgquimicaorganica.org

Transformations Involving the Vinyl Moiety

The vinyl group of this compound is susceptible to a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

Addition Reactions: The double bond can undergo addition reactions, such as hydrogenation to form the corresponding 2-ethyl-5-nitroquinoline, or halogenation to yield a dihaloethyl derivative. Michael addition reactions with various nucleophiles can also be employed to introduce functionality at the β-position of the vinyl group. acs.orgmdpi.comorganic-chemistry.orgresearchgate.net

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to convert the vinyl group into a formyl group, regenerating 5-nitroquinoline-2-carbaldehyde, which can then be used in other reactions.

Polymerization: The vinyl group can potentially participate in polymerization reactions to form novel polymeric materials incorporating the 5-nitroquinoline moiety.

Derivatization at the Nitro Group

The nitro group at the 5-position of the quinoline ring can be chemically modified to introduce a range of other functional groups.

Reduction: The most common transformation of an aromatic nitro group is its reduction to an amino group. researchgate.netmdpi.com This can be achieved using a variety of reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting 5-amino-2-vinylquinoline is a versatile intermediate that can be further functionalized, for example, through diazotization followed by substitution reactions.

Nucleophilic Aromatic Substitution: In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than substitution of a halogen. ck12.org

The following table summarizes some of the potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Vinyl Group | Hydrogenation | H₂, Pd/C | Ethyl |

| Vinyl Group | Halogenation | Br₂ | 1,2-Dibromoethyl |

| Vinyl Group | Michael Addition | Nu-H | β-Substituted ethyl |

| Nitro Group | Reduction | Fe, AcOH | Amino |

| Nitro Group | Reduction | SnCl₂, HCl | Amino |

Development of Chemo- and Regioselective Methodologies for Vinylquinoline Architectures

The synthesis of specifically substituted vinylquinolines, such as this compound, presents a significant challenge in organic chemistry, demanding precise control over the placement of functional groups on the quinoline core. The development of chemo- and regioselective methodologies is paramount to achieving the desired molecular architecture efficiently.

A primary strategy for the synthesis of 2-vinylquinolines involves the condensation of 2-methylquinolines with aldehydes. nih.gov This approach is advantageous due to the relative availability of substituted 2-methylquinoline (B7769805) precursors. The reaction's effectiveness can be significantly enhanced through microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov For the synthesis of this compound, a plausible route would involve the initial synthesis of 5-nitro-2-methylquinoline, followed by a condensation reaction with formaldehyde or a suitable derivative to introduce the vinyl group at the 2-position. google.com

The regioselectivity of the initial nitration of a quinoline precursor is a critical step. Direct nitration of quinoline typically results in a mixture of 5-nitro and 8-nitro isomers, necessitating separation. However, studies on the nitration of substituted quinolines and related heterocycles have shown that the directing effects of existing substituents can be exploited to favor the formation of the 5-nitro isomer. For instance, the nitration of N-protected tetrahydroquinolines has been studied to achieve regioselectivity, which could potentially be adapted to quinoline systems. researchgate.net

Transition-metal catalyzed cross-coupling reactions offer another powerful tool for the chemo- and regioselective synthesis of vinylquinolines. The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a well-established method for forming carbon-carbon bonds. wikipedia.org In the context of this compound synthesis, a potential strategy would involve the synthesis of 2-halo-5-nitroquinoline, which could then be coupled with a vinylating agent, such as vinylboronic acid or a vinylstannane, under Heck or similar cross-coupling conditions. wikipedia.orglibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The following table summarizes various synthetic approaches for key intermediates and the final vinylquinoline product:

| Reaction Type | Reactants | Product | Key Features | Potential Application for this compound |

| Condensation | 2-Methylquinoline, Aldehyde | 2-Vinylquinoline | Microwave-assisted, efficient | Condensation of 5-nitro-2-methylquinoline with formaldehyde. nih.govgoogle.com |

| Nitration | Quinoline, Nitrating agent | 5-Nitroquinoline & 8-Nitroquinoline | Isomer separation required | Direct nitration followed by separation and subsequent vinylation. |

| Heck Coupling | 2-Haloquinoline, Alkene | 2-Vinylquinoline | Palladium-catalyzed, good functional group tolerance | Coupling of 2-halo-5-nitroquinoline with a vinyl source. wikipedia.orgorganic-chemistry.org |

Green Chemistry Principles in Vinylquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. ijpsjournal.com These principles are highly relevant to the synthesis of this compound and its analogues.

A key aspect of green chemistry is the use of environmentally benign solvents. Traditional organic syntheses often rely on volatile and hazardous solvents. In the context of quinoline synthesis, researchers have explored the use of greener alternatives such as water and ethanol. tandfonline.com For instance, certain condensation reactions to form the quinoline ring or to introduce the vinyl group can be performed in aqueous media, reducing the reliance on toxic organic solvents.

The use of alternative energy sources, such as microwave irradiation and ultrasound, is another cornerstone of green synthetic chemistry. nih.govyoutube.com Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, increase yields, and in some cases, improve selectivity. youtube.com The application of microwaves to the condensation reaction between 2-methylquinolines and aldehydes is a prime example of a greener approach to synthesizing 2-vinylquinolines. nih.gov This method aligns with the green chemistry principle of enhancing energy efficiency.

The development and use of reusable and non-toxic catalysts is also a critical area of green chemistry. In quinoline synthesis, a variety of heterogeneous and nanocatalysts have been investigated to replace traditional, often hazardous, acid or metal catalysts. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, the use of solid acid catalysts or metal nanoparticles supported on inert materials can facilitate the cyclization reactions in quinoline synthesis in a more environmentally friendly manner. tandfonline.com

The following table highlights the application of green chemistry principles in the synthesis of vinylquinolines:

| Green Chemistry Principle | Application in Vinylquinoline Synthesis | Examples and Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents with water or ethanol. | Reduces toxicity and environmental pollution; simplifies work-up procedures. tandfonline.com |

| Alternative Energy Sources | Employing microwave irradiation or ultrasound. | Drastically reduces reaction times and energy consumption; often improves yields. nih.govnih.gov |

| Use of Reusable Catalysts | Utilizing heterogeneous or nanocatalysts. | Facilitates catalyst recovery and reuse, minimizing waste and catalyst leaching into the product. acs.orgnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot or tandem reactions that form multiple bonds in a single operation. tandfonline.com |

By integrating these chemo- and regioselective methodologies with the principles of green chemistry, the synthesis of this compound and its derivatives can be achieved in a more efficient, controlled, and environmentally responsible manner.

Mechanistic Investigations of 5 Nitro 2 Vinylquinoline Reactivity

Reaction Pathways of the Vinyl Moiety

The vinyl group attached to the electron-deficient quinoline (B57606) ring is activated towards a variety of addition reactions. Its electronic properties make it a versatile participant in cycloadditions, a prime substrate for nucleophilic conjugate additions, and a handle for various chemical transformations.

Cycloaddition Reactions and Stereochemical Control

The vinyl group of 5-Nitro-2-vinylquinoline can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.org In this role, it reacts with a conjugated diene to form a six-membered ring. The reaction is driven by the formation of more stable sigma bonds from less stable pi bonds. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing 5-nitroquinoline (B147367) system enhances the dienophilic character of the vinyl group, facilitating reactions with electron-rich dienes.

Lewis acids can be employed to promote these cycloadditions involving vinylazaarenes, increasing reaction rates and influencing selectivity. nih.gov For instance, Lewis acid activation of the quinoline nitrogen can lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Stereochemical control is a critical aspect of these cycloaddition reactions. The approach of the diene to the dienophile can be influenced by steric and electronic factors, often leading to a preferred diastereomer. nih.gov In reactions involving cyclic dienes, the formation of an endo or exo product is possible, with the endo product often being kinetically favored due to secondary orbital interactions. organic-chemistry.org The precise stereochemical outcome is dependent on the specific diene, catalyst, and reaction conditions used.

Table 1: Potential Diels-Alder Reactions of this compound

| Diene | Expected Product Type | Potential Stereochemistry |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Substituted Tetrahydro-phenanthridine | Regioisomers possible |

| Cyclopentadiene | Fused polycyclic system | Endo/Exo isomers |

Conjugate Addition Processes

The vinyl group in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a wide range of nucleophiles. wikipedia.orgwikipedia.org This reactivity stems from the polarization of the vinyl group by the electron-deficient nitro-substituted quinoline ring, which makes the β-carbon of the vinyl group electrophilic.

The mechanism involves the attack of a nucleophile at the β-carbon, forming a resonance-stabilized enolate intermediate where the negative charge is delocalized onto the quinoline nitrogen and the nitro group. wikipedia.org Subsequent protonation of this intermediate yields the final saturated addition product. wikipedia.org A diverse array of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates or nitroalkanes), can participate in this reaction. wikipedia.orgnih.govsctunisie.org

Table 2: Examples of Nucleophiles for Conjugate Addition to this compound

| Nucleophile Class | Specific Example | Expected Adduct Structure |

|---|---|---|

| N-Nucleophile | Piperidine | 5-Nitro-2-(2-(piperidin-1-yl)ethyl)quinoline |

| S-Nucleophile | Thiophenol | 5-Nitro-2-(2-(phenylthio)ethyl)quinoline |

| C-Nucleophile | Diethyl malonate | Diethyl 2-(2-(5-nitroquinolin-2-yl)ethyl)malonate |

Olefination Chemistry and Transformations

While "olefination" typically refers to the synthesis of an alkene, in the context of this compound, it can also describe transformations of the existing vinyl group. The synthesis of 2-vinylquinolines can be achieved through various methods, including Wittig reactions with 2-quinolinecarboxaldehydes or the reaction of 2-methylquinoline (B7769805) derivatives with formaldehyde (B43269). nih.govgoogle.com These methods establish the crucial C=C double bond.

Once formed, the vinyl group of this compound is amenable to a range of chemical transformations beyond cycloadditions and conjugate additions. These reactions allow for the conversion of the vinyl moiety into other functional groups, further expanding the synthetic utility of the molecule. Common transformations include:

Oxidation: The double bond can be cleaved oxidatively (e.g., using ozone or potassium permanganate) to yield a 5-nitroquinoline-2-carboxaldehyde.

Reduction: Catalytic hydrogenation can selectively reduce the vinyl group to an ethyl group, yielding 5-nitro-2-ethylquinoline, without affecting the aromatic ring under controlled conditions.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) across the double bond would be expected to follow Markovnikov's rule, though the electronic effects of the quinoline ring can influence regioselectivity.

Dihalogenation: The addition of halogens like Br₂ across the double bond results in a 1,2-dibromoethyl substituent.

Reactivity and Transformation Mechanisms of the Nitro Group

The nitro group at the 5-position is a powerful electron-withdrawing group that dictates much of the molecule's electronic character and offers a site for specific chemical reactions.

Electrochemical Reduction Pathways

The electrochemical reduction of nitroaromatic compounds is a well-studied process that proceeds through a series of electron and proton transfer steps. acs.org The reduction of 5-nitroquinoline on a carbon film electrode has been shown to occur in distinct stages. researchgate.net

The primary and most accessible reduction is a four-electron, four-proton process that converts the nitro group (-NO₂) to a hydroxylamino group (-NHOH). researchgate.net This step is typically irreversible. researchgate.net This intermediate is itself electroactive and can be further reduced. Under certain conditions, the hydroxylamino group can undergo a subsequent two-electron, two-proton reduction to form the corresponding amino group (-NH₂). acs.org

The precise potentials at which these reductions occur are dependent on factors such as the pH of the medium and the electrode material used. acs.orgnih.gov The initial reduction of the nitro group to a nitroso intermediate (Ar-NO) is also a key step, though this species is often more easily reduced than the starting nitro compound and is therefore typically transient. acs.org

Table 3: Generalized Electrochemical Reduction Steps for a Nitroaromatic (Ar-NO₂) System

| Step | Reactant | Product | Electrons (e⁻) Transferred | Protons (H⁺) Transferred |

|---|---|---|---|---|

| 1 | Ar-NO₂ | Ar-NHOH | 4 | 4 |

| 2 | Ar-NHOH | Ar-NH₂ | 2 | 2 |

Nucleophilic Aromatic Substitution Involving Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as a nitro group. wikipedia.orgbyjus.com The SNAr mechanism allows for the displacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org For this reaction to occur, two conditions must be met: the presence of a good leaving group (typically a halide) and strong activation of the ring by electron-withdrawing groups. libretexts.org

The 5-nitro group in this compound strongly activates the quinoline ring towards nucleophilic attack, particularly at the ortho (C4, C6) and para (C8) positions relative to the nitro group. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.govwikipedia.org The negative charge of this complex is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which is crucial for its stabilization. nih.govwikipedia.org

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the substituted product. nih.gov

The rate-limiting step is typically the formation of the Meisenheimer complex. nih.gov The stability of this intermediate directly influences the reaction rate. Therefore, the presence of the nitro group is essential for facilitating this reaction pathway on the quinoline core.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Nitroquinoline-2-carboxaldehyde |

| 5-Nitro-2-ethylquinoline |

| 2,3-Dimethyl-1,3-butadiene |

| Cyclopentadiene |

| Isoprene |

| Piperidine |

| Thiophenol |

| Diethyl malonate |

Quinoline Ring Reactivity and Aromatic Transformations

The reactivity of the quinoline ring in this compound is dictated by the interplay of the fused benzene (B151609) and pyridine (B92270) rings, further modulated by the electron-withdrawing nitro group at the 5-position and the vinyl substituent at the 2-position. Quinoline itself is a heterocyclic aromatic compound that can undergo electrophilic substitution reactions, though it is generally less reactive than benzene. nih.gov

In the case of this compound, the nitro group, being a strong deactivating group, significantly influences the regioselectivity of electrophilic aromatic substitution (EAS). Typically, electrophilic attack on the quinoline ring occurs preferentially on the benzene ring. uop.edu.pk For quinoline itself, nitration with a mixture of nitric and sulfuric acids yields a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pkstackexchange.com This is because the reaction proceeds through the protonated quinolinium ion, which directs incoming electrophiles to the 5- and 8-positions. stackexchange.com Given that the 5-position is already occupied in this compound, further electrophilic substitution, if it were to occur under forcing conditions, would be expected to proceed at other positions on the benzene ring, likely the 8-position. The presence of the deactivating nitro group, however, makes such reactions challenging.

The pyridine ring of the quinoline nucleus is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Nucleophilic aromatic substitution (SNAr), on the other hand, is favored on the pyridine ring, particularly at the 2- and 4-positions. The presence of the strongly electron-withdrawing nitro group on the benzene ring of this compound would further activate the entire ring system towards nucleophilic attack. This activation is a consequence of the stabilization of the negatively charged Meisenheimer complex intermediate that forms during the reaction. youtube.com

Aromatic transformations of this compound could also involve reactions of the vinyl group that lead to new aromatic or heteroaromatic systems. For instance, cycloaddition reactions involving the vinyl moiety are a plausible transformation. Organocatalytic enantioselective [4+2] cycloaddition reactions have been reported for vinylquinolines with dienals, leading to the formation of chiral quinoline architectures. acs.org Such transformations open avenues for the synthesis of complex, polysubstituted quinoline derivatives.

Elucidation of Acid-Base Catalysis in Eliminations and Additions

The vinyl group of this compound is susceptible to both elimination and addition reactions, the mechanisms of which can be significantly influenced by acid or base catalysis.

Acid Catalysis: In the presence of a strong acid, the nitrogen atom of the quinoline ring will be protonated, forming a quinolinium ion. This protonation increases the electron-withdrawing effect of the quinoline ring system, which can impact the reactivity of the vinyl group. For example, acid catalysis can facilitate the addition of nucleophiles to the vinyl group. The protonated quinoline ring would enhance the electrophilicity of the double bond, making it more susceptible to attack by weak nucleophiles.

Research on related systems has shown that acid catalysis is integral in various reactions involving quinoline derivatives. For instance, the synthesis of polysubstituted quinolines from o-vinylanilines and aldehydes can be promoted by Brønsted acid catalysts, which facilitate imine formation as a key step in the reaction cascade. units.it

Base Catalysis: Strong bases can promote elimination reactions. If a suitable leaving group were present on the ethyl side chain (alpha or beta to the quinoline ring), base-catalyzed elimination could occur to regenerate the vinyl group or lead to other unsaturated products.

Conversely, base catalysis can also facilitate the addition of nucleophiles to the vinyl group through a Michael-type addition. The strong electron-withstanding nature of the 5-nitroquinoline moiety would make the β-carbon of the vinyl group electrophilic and thus susceptible to attack by nucleophiles. This type of conjugate addition is a common reaction for nitro-substituted alkenes. The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the double bond, and if a leaving group is present on the α-carbon, it is subsequently eliminated. elsevierpure.com

The study of pH-dependent reaction rates can provide valuable information about the role of acid-base catalysis. For example, in the study of nitroalkane oxidase, the pH profile of the reaction kinetics revealed the involvement of specific acidic and basic groups in the catalytic mechanism. nih.gov Similar studies on this compound could elucidate the specific roles of acid and base catalysts in its addition and elimination reactions.

Application of Kinetic and Isotopic Studies for Mechanism Determination

Kinetic and isotopic studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. usu.edu For reactions involving this compound, these methods could provide insights into transition state structures and rate-determining steps.

Isotopic Studies: The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about bond breaking or bond formation involving that atom in the rate-determining step.

For instance, in the study of elimination reactions of this compound derivatives, a primary deuterium (B1214612) KIE (kH/kD) would be expected if a C-H bond at the β-position is broken in the rate-determining step. The magnitude of this effect would indicate the degree of bond cleavage in the transition state. Secondary KIEs can also provide information about changes in hybridization at specific atomic positions during the reaction. The use of kinetic isotope effects has been instrumental in understanding the mechanisms of enzyme-catalyzed reactions, such as those involving nitroalkanes. nih.gov

For addition reactions to the vinyl group, isotopic labeling of the nucleophile or the solvent could help trace the origin of newly formed bonds. For example, in an acid-catalyzed hydration of the vinyl group, using D₂O instead of H₂O and observing the incorporation of deuterium into the product would confirm the involvement of the solvent in the reaction mechanism. Computational studies can be used in conjunction with experimental KIE data to model the transition state structure and further refine the proposed mechanism. nih.gov

The following table summarizes hypothetical kinetic isotope effect data and its potential interpretation for a reaction involving this compound:

| Reaction Type | Labeled Position | Observed kH/kD | Potential Mechanistic Implication |

| β-Elimination | Cβ-H | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Nucleophilic Addition | Nucleophile-H | > 1 (solvent isotope effect) | Proton transfer is involved in the rate-determining step. |

| Electrophilic Aromatic Substitution | C8-H | ~ 1 | C-H bond cleavage is not the rate-determining step (consistent with formation of a σ-complex being rate-limiting). |

Table 1. Hypothetical Kinetic Isotope Effect Data for Reactions of this compound.

Computational and Theoretical Investigations of 5 Nitro 2 Vinylquinoline Systems

Electronic Structure and Molecular Orbital Analyses

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 5-Nitro-2-vinylquinoline, computational methods like Density Functional Theory (DFT) are invaluable for providing a detailed picture of electron distribution and molecular orbital (MO) characteristics. ekb.egscirp.org DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the geometries and electronic properties of quinoline (B57606) derivatives. ekb.egrsc.org

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

In this compound, the electronic landscape is shaped by the interplay of its constituent parts. The quinoline ring system provides a conjugated π-electron framework. The nitro group at the 5-position acts as a strong electron-withdrawing group, which is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net The vinyl group at the 2-position extends the π-conjugation, which typically raises the HOMO energy and lowers the LUMO energy, thereby reducing the HOMO-LUMO gap. Theoretical calculations would likely show that the HOMO is distributed primarily over the quinoline ring and the vinyl group, while the LUMO is significantly localized on the nitro group and the fused benzene (B151609) ring portion of the quinoline system. researchgate.net

Illustrative Data Table: Calculated FMO Properties for this compound

| Parameter | Calculated Value (eV) | Primary Orbital Contribution |

|---|---|---|

| HOMO Energy | -6.85 | π-orbitals of Quinoline and Vinyl Group |

| LUMO Energy | -2.95 | π*-orbitals of Quinoline and Nitro Group |

| HOMO-LUMO Gap (ΔE) | 3.90 | - |

Quantum Chemical Calculations for Reaction Energetics and Transition State Characterization

Quantum chemical calculations are powerful tools for mapping the potential energy surfaces (PES) of chemical reactions. fiveable.me By identifying the minima corresponding to reactants and products, and the saddle points corresponding to transition states (TS), these methods can determine reaction pathways and activation energies (Ea) or Gibbs free energies of activation (ΔG‡). fiveable.meprinceton.edu This information is crucial for understanding reaction mechanisms and predicting reaction rates. fiveable.me

For this compound, a key area of interest is the reactivity of the vinyl group, which can undergo various reactions such as electrophilic additions, polymerizations, or cycloadditions. A hypothetical reaction, such as the addition of a generic electrophile (E+) to the vinyl moiety, can be computationally modeled. DFT calculations would be employed to:

Optimize the geometries of the reactant (this compound and E+), the intermediate carbocation, the transition state, and the final product.

Calculate the vibrational frequencies to confirm that reactants and products are energy minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency). princeton.edu

Compute the electronic energies and apply thermal corrections to obtain the enthalpy and Gibbs free energy of each species. princeton.edu

Transition State Theory (TST) can then be used with the calculated ΔG‡ to estimate the reaction rate constant. fiveable.me The calculations would likely reveal the regioselectivity of the addition, predicting whether the electrophile adds to the α- or β-carbon of the vinyl group, based on the relative stabilities of the possible transition states and intermediates.

Illustrative Data Table: Calculated Energetics for a Hypothetical Electrophilic Addition

| Parameter | Value (kcal/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 |

| Gibbs Free Energy of Reaction (ΔG) | -18.2 |

| Activation Enthalpy (ΔH‡) | +15.3 |

| Activation Gibbs Free Energy (ΔG‡) | +22.1 |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling combines quantum mechanical descriptors with machine learning or statistical methods to forecast the reactivity and selectivity of molecules without performing full mechanistic studies for every substrate. nih.gov For this compound, descriptors derived from its calculated electronic structure can be used to predict its behavior in various reactions.

Key reactivity descriptors include:

Mulliken or Natural Bond Orbital (NBO) Atomic Charges: These indicate the electron density on each atom, highlighting nucleophilic (negative charge) and electrophilic (positive charge) centers.

Frontier Orbital Densities (HOMO/LUMO): The regions of the molecule with the highest HOMO density are most susceptible to electrophilic attack, while those with the highest LUMO density are prone to nucleophilic attack.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density when an electron is added or removed, thereby identifying the most reactive sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. researchgate.net

For this compound, these models would likely predict that the vinyl group's β-carbon and the nitrogen atom of the quinoline ring are primary sites for electrophilic attack. Conversely, nucleophilic aromatic substitution might be predicted to occur at positions on the quinoline ring activated by the electron-withdrawing nitro group.

Illustrative Data Table: Calculated Reactivity Descriptors

| Atom/Region | Descriptor Type | Predicted Reactivity |

|---|---|---|

| Vinyl Group (β-carbon) | Fukui Index (f-) / MEP | Site for Electrophilic Attack |

| Quinoline Nitrogen | MEP / NBO Charge | Site for Electrophilic Attack / H-bonding |

| Nitro Group Oxygens | MEP / NBO Charge | Nucleophilic Center / H-bonding |

| C6-position on Ring | Fukui Index (f+) / LUMO Density | Site for Nucleophilic Attack |

In Silico Methodologies for Chemical Space Exploration and Design

The term "chemical space" refers to the vast collection of all possible molecules. nih.gov In silico methodologies allow for the virtual exploration of this space to design novel compounds with desired properties, a cornerstone of modern drug discovery and materials science. biosolveit.de Starting with a lead scaffold like this compound, computational tools can be used to generate and screen vast virtual libraries of derivatives. biointerfaceresearch.commdpi.com

The process typically involves:

Scaffold Definition: this compound is defined as the core structure.

Virtual Library Generation: A large number of derivatives are created in silico by adding various substituents at different positions on the quinoline ring. This can be done by enumerating lists of common chemical fragments or using reaction-based enumeration. biosolveit.de

Property Prediction: For each virtual compound, a range of properties are calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO-LUMO gap), and predicted biological activity or toxicity using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Virtual Screening and Filtering: The library is filtered based on desired criteria (e.g., high predicted activity, low toxicity, drug-like properties) to identify a smaller set of promising candidates for synthesis and experimental testing. researchgate.net

This approach allows chemists to efficiently navigate the vast chemical space around the this compound scaffold to identify derivatives with potentially enhanced therapeutic or material properties. rsc.org

Computational Analysis of Non-Covalent Interactions and Conformational Landscapes

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules, crystal packing, and molecular recognition. nih.gov Computational methods like Non-Covalent Interaction (NCI) plot analysis can visualize these weak interactions in real space, providing insights into the forces that govern the supramolecular assembly of this compound. researchgate.net

The conformational landscape refers to the range of three-dimensional shapes a molecule can adopt due to rotation around its single bonds. For this compound, a key conformational variable is the dihedral angle between the quinoline ring and the vinyl group. A computational conformational analysis would involve:

Potential Energy Scan: The total energy of the molecule is calculated as a function of the C(2)-C(vinyl) bond's dihedral angle.

Landscape Mapping: The resulting energy profile reveals the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima). nih.gov

This analysis is critical for understanding how the molecule's shape influences its ability to interact with biological targets or pack in a crystal lattice. Studies on substituted prolines and ethane have demonstrated how steric and electronic effects dictate conformational preferences, principles that would similarly apply to the vinylquinoline system. nih.govnih.gov

Solvent Effects Modeling in Theoretical Studies

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, modeling solvent effects would be important for predicting its UV-Vis absorption spectrum (solvatochromism), understanding its solubility, and accurately calculating reaction energetics in solution. For instance, polar solvents would be expected to stabilize charge-separated states, potentially lowering the activation energy for certain reactions. The choice of model depends on whether general polarity effects or specific interactions are the primary focus of the investigation.

Illustrative Data Table: Predicted Solvent Effect on the HOMO-LUMO Gap

| Solvent | Dielectric Constant (ε) | Calculated ΔE (eV) |

|---|---|---|

| Gas Phase | 1.0 | 3.90 |

| Toluene | 2.4 | 3.82 |

| Ethanol | 24.5 | 3.65 |

| Water | 78.4 | 3.61 |

Catalysis and Asymmetric Synthesis Involving 5 Nitro 2 Vinylquinoline Motifs

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The electron-deficient nature of the vinyl group in 5-nitro-2-vinylquinoline, enhanced by the nitro substituent, renders it an excellent Michael acceptor, making it a prime candidate for various organocatalytic conjugate addition reactions.

Chiral Amine Catalysis

Chiral primary and secondary amines are versatile organocatalysts capable of activating α,β-unsaturated compounds towards nucleophilic attack through the formation of transient enamines or iminium ions. In the context of this compound, chiral amine catalysis could be effectively employed in asymmetric Michael additions.

The reaction of an aldehyde or ketone with a chiral secondary amine catalyst, such as a proline derivative, generates a nucleophilic enamine intermediate. This enamine can then undergo a conjugate addition to the activated vinyl group of this compound. Subsequent hydrolysis would yield the chiral functionalized quinoline (B57606) derivative and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Similarly, chiral primary amines can catalyze the aza-Michael addition of various nitrogen nucleophiles to this compound. nih.govrsc.org This reaction would proceed through the activation of the vinylquinoline substrate, leading to the formation of chiral β-amino quinoline derivatives, which are valuable building blocks in medicinal chemistry. The use of bifunctional catalysts, such as those derived from cinchona alkaloids, which can activate both the nucleophile and the electrophile, could lead to high enantioselectivities. rsc.org

Table 1: Hypothetical Chiral Amine-Catalyzed Michael Addition to this compound Based on data for similar nitro-substituted vinylarenes.

| Entry | Nucleophile | Chiral Amine Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | Propanal | (S)-Proline | DMSO | 85 | 92 |

| 2 | Cyclohexanone | Diphenylprolinol silyl (B83357) ether | Toluene | 91 | 95 |

| 3 | Malonate | Cinchona-derived thiourea | CH2Cl2 | 88 | 90 |

| 4 | Aniline (B41778) | Chiral Phosphoric Acid | Dioxane | 75 | 85 |

Chiral Phosphine (B1218219) Catalysis in α-Functionalization

Chiral phosphines have been extensively used as nucleophilic organocatalysts, particularly in annulation reactions and the α-functionalization of various substrates. nih.govrsc.org While direct α-functionalization of the vinyl group in this compound by chiral phosphine catalysis is less common, related transformations suggest potential applications.

One plausible pathway involves the initial nucleophilic attack of the chiral phosphine onto the β-position of the vinyl group, generating a zwitterionic intermediate. This intermediate could then react with a suitable electrophile at the α-position. Subsequent elimination of the phosphine catalyst would yield the α-functionalized product.

More prominently, chiral phosphines are known to catalyze [3+2] annulation reactions between allenoates and electron-deficient alkenes. scispace.combeilstein-journals.orgrsc.org In such a scenario, this compound could act as the electron-deficient alkene, reacting with an allenoate in the presence of a chiral phosphine catalyst to afford a chiral cyclopentene (B43876) fused to the quinoline ring. The stereoselectivity of this transformation would be controlled by the chiral phosphine catalyst.

Synergistic and Cooperative Catalysis Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation, has gained significant attention for its ability to enable challenging reactions with high efficiency and selectivity. researchgate.net For a substrate like this compound, a synergistic approach combining organocatalysis with another catalytic cycle could unlock novel transformations.

For instance, a combination of a chiral amine organocatalyst and a Lewis acid could be employed. The chiral amine would activate a carbonyl compound to form an enamine, while the Lewis acid would coordinate to the nitro group of this compound, further enhancing its electrophilicity. This dual activation would facilitate the Michael addition, potentially leading to higher reactivity and stereoselectivity.

Another intriguing possibility is the combination of organocatalysis and transition metal catalysis. nih.gov For example, a chiral amine could be used to generate a chiral enamine, which then participates in a palladium-catalyzed allylic alkylation with a suitable partner, where the vinylquinoline moiety could be further functionalized.

Transition Metal Catalysis

The vinylquinoline scaffold is also amenable to a wide range of transition metal-catalyzed reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation. The electronic properties of this compound can influence the reactivity and selectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions such as the Heck and Suzuki reactions being particularly prominent. fiveable.meresearchgate.net this compound is a suitable substrate for such transformations.

In a Heck reaction, this compound could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a substituted stilbene (B7821643) or a diene derivative, respectively. The regioselectivity of the addition to the vinyl group would be a key aspect to control.

The Suzuki reaction offers another avenue for the functionalization of this compound, assuming it could be converted to a vinyl boronic acid or ester. researchgate.net This derivative could then be coupled with various aryl or vinyl halides under palladium catalysis to generate a diverse range of substituted quinolines. Conversely, if a halo-substituted 5-nitroquinoline (B147367) were available, it could be coupled with a vinylboronic acid to synthesize this compound itself. nih.gov

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives Based on established palladium-catalyzed reactions of vinylquinolines.

| Entry | Reaction Type | Coupling Partner | Catalyst | Base | Product |

| 1 | Heck | Iodobenzene | Pd(OAc)2/PPh3 | Et3N | 5-Nitro-2-styrylquinoline |

| 2 | Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 5-Nitro-2-(4-methoxystyryl)quinoline |

| 3 | Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 5-Nitro-2-(phenylethynyl)quinoline |

Copper- and Rhodium-Catalyzed Transformations

Copper and rhodium complexes are known to catalyze a variety of asymmetric transformations, including conjugate additions and hydrogenations, which could be applied to this compound.

Copper-catalyzed asymmetric conjugate addition of organometallic reagents, such as Grignard reagents or organozincs, to electron-deficient olefins is a well-established method for the formation of chiral carbon-carbon bonds. researchgate.netrsc.org The reaction of this compound with an alkyl or aryl organometallic reagent in the presence of a chiral copper catalyst could provide access to enantioenriched β-substituted quinoline derivatives. The nitro group could potentially coordinate to the metal center, influencing the stereochemical outcome.

Rhodium catalysts are highly effective for the asymmetric hydrogenation of alkenes. wiley-vch.dersc.org The enantioselective hydrogenation of the vinyl group of this compound using a chiral rhodium catalyst would yield chiral 5-nitro-2-ethylquinoline. The choice of chiral ligand would be crucial in achieving high enantioselectivity. Furthermore, rhodium is also known to catalyze various cycloaddition reactions, and the vinylquinoline moiety could potentially participate in [2+2+2] or [4+2] cycloadditions with suitable reaction partners. mdpi.comnih.govpku.edu.cnpku.edu.cnsemanticscholar.org

Table 3: Potential Copper- and Rhodium-Catalyzed Transformations of this compound Based on known reactivity of similar substrates.

| Entry | Metal | Reaction Type | Reagent | Chiral Ligand | Product |

| 1 | Cu | Conjugate Addition | Et2Zn | Chiral Phosphoramidite | Chiral 2-(1-butyl)-5-nitroquinoline |

| 2 | Rh | Asymmetric Hydrogenation | H2 | (R)-BINAP | Chiral 5-Nitro-2-ethylquinoline |

| 3 | Rh | [2+2+2] Cycloaddition | 1,6-Heptadiyne | (R,R)-DIOP | Chiral tetracyclic quinoline derivative |

Design and Application of Quinoline-Based Chiral Ligands

The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis due to its rigid framework and the coordinating ability of the nitrogen atom. researchgate.netbgu.ac.il The development of these ligands is a significant area of research, aiming to create catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations. thieme-connect.comresearchgate.net Chiral ligands incorporating the quinoline motif have been synthesized and applied in various asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.net

The design principles for quinoline-based chiral ligands often involve the introduction of a chiral center or an element of axial chirality in proximity to the coordinating nitrogen atom. This strategic placement allows for effective chiral induction during the catalytic cycle. Various types of quinoline-based ligands have been developed, such as Schiff bases, oxazolinyl-quinolines, and amino-based ligands. thieme-connect.com These ligands, upon complexation with a metal center, form chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate.

While the broader family of quinoline derivatives is extensively used in ligand design, specific documented examples detailing the incorporation of the this compound moiety into chiral ligands for asymmetric catalysis are not prominently featured in the reviewed scientific literature. The presence of the nitro group, an electron-withdrawing substituent, and the vinyl group, a reactive functional group, could potentially be exploited for further derivatization to create novel ligand architectures. However, the direct application of this compound as a foundational block for widely used chiral ligands remains an area with limited specific examples in published research.

Development of Enantioselective Methodologies for Chiral Quinoline Derivatives

The synthesis of enantiomerically pure or enriched quinoline derivatives is of high importance due to their prevalence in biologically active compounds and pharmaceuticals. nih.govrsc.org Consequently, significant research has been directed towards the development of enantioselective methodologies to produce these chiral molecules. nih.gov Strategies such as asymmetric hydrogenation, Diels-Alder reactions, and various addition reactions have been successfully employed to generate chiral quinoline scaffolds with high enantiomeric excess. nih.govnih.gov

For instance, iridium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral 1,4-dihydroquinolines from their corresponding quinoline precursors. nih.govresearchgate.net Another approach involves the use of chiral Ti(IV) complexes as Lewis acid catalysts to promote asymmetric inverse-electron-demand Diels-Alder reactions, yielding asymmetric tetrahydroquinoline derivatives. nih.gov Furthermore, chiral derivatizing reagents based on the quinoline structure have been synthesized and used for the enantioseparation of racemic mixtures. researchgate.net

Heterogeneous Catalysis in Quinoline Functionalization

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, recyclability, and improved stability, making it a cornerstone of green chemistry. nih.govmdpi.com In the context of quinoline chemistry, heterogeneous catalysts have been employed for both the synthesis of the quinoline ring system and the functionalization of pre-existing quinoline derivatives. nih.govrsc.org

A specific application involving this compound is its hydrogenation using a heterogeneous catalyst. Research has shown that this compound can be hydrogenated in the presence of palladium on carbon (Pd/C). google.com This reaction leads to the reduction of both the nitro group to an amino group and the vinyl group to an ethyl group, resulting in the formation of 5-amino-2-ethylquinoline. The process is typically carried out under a hydrogen atmosphere. google.com

Below is a table summarizing the findings from a study on the heterogeneous hydrogenation of this compound. google.com

| Substrate | Catalyst | Reagents | Product |

| This compound | 10% Palladium on carbon | Hydrogen, Sodium carbonate | 5-Amino-2-ethylquinoline |

Table 1: Heterogeneous Hydrogenation of this compound

This transformation highlights the utility of heterogeneous catalysis in modifying the functional groups of the this compound molecule. The ability to selectively reduce both the nitro and vinyl moieties provides a pathway to functionalized aminoquinolines, which are valuable intermediates in medicinal chemistry and materials science. The use of a solid-supported catalyst like Pd/C simplifies the workup procedure, as the catalyst can be removed by simple filtration. google.com

Advanced Spectroscopic and Analytical Methodologies for 5 Nitro 2 Vinylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-Nitro-2-vinylquinoline. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of each hydrogen and carbon atom.

In ¹H NMR, the aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the strongly electron-withdrawing nitro group at the C5 position would further shift the signals of adjacent protons (H4, H6) downfield. The vinyl group protons at the C2 position would exhibit a characteristic set of signals, typically a doublet of doublets for the proton on the α-carbon and two distinct signals for the terminal (geminal) protons, with specific cis and trans coupling constants.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring would produce a series of signals in the aromatic region (approx. 120-150 ppm). The carbon atom attached to the nitro group (C5) would be significantly deshielded. The carbons of the vinyl group would appear in the olefinic region of the spectrum (approx. 110-140 ppm). Theoretical calculations and comparisons with similar quinoline derivatives are often employed to aid in the precise assignment of each resonance uobasrah.edu.iq.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous quinoline structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

| H3 | ~7.6 - 7.8 | - | Doublet (d) |

| H4 | ~8.8 - 9.0 | - | Doublet (d) |

| H6 | ~8.4 - 8.6 | - | Doublet (d) |

| H7 | ~7.8 - 8.0 | - | Triplet (t) or dd |

| H8 | ~8.2 - 8.4 | - | Doublet (d) |

| Hα (vinyl) | ~6.8 - 7.2 | - | Doublet of doublets (dd) |

| Hβ-cis (vinyl) | ~5.6 - 5.9 | - | Doublet of doublets (dd) |

| Hβ-trans (vinyl) | ~6.2 - 6.5 | - | Doublet of doublets (dd) |

| C2 | - | ~148-152 | - |

| C3 | - | ~122-126 | - |

| C4 | - | ~135-139 | - |

| C4a | - | ~145-149 | - |

| C5 | - | ~148-152 | - |

| C6 | - | ~125-129 | - |

| C7 | - | ~128-132 | - |

| C8 | - | ~124-128 | - |

| C8a | - | ~147-151 | - |

| Cα (vinyl) | - | ~134-138 | - |

| Cβ (vinyl) | - | ~118-122 | - |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Under electron ionization (EI), the compound would first form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula. Due to the stable aromatic system, the molecular ion peak is expected to be prominent chemguide.co.uk.

The fragmentation of this compound is dictated by its functional groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group. Key fragmentation events would likely include:

Loss of NO₂: A neutral loss of 46 Da (M-46) corresponding to the nitro radical (•NO₂).

Loss of NO: A neutral loss of 30 Da (M-30) to form an [M-NO]⁺ ion, which is a common rearrangement for aromatic nitro compounds miamioh.edu.

Loss of C₂H₂: Fragmentation of the vinyl group can lead to the loss of acetylene, resulting in a peak at M-26.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification in complex mixtures and confirming the presence of both the nitro and vinyl substituents on the quinoline core.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (C₁₁H₈N₂O₂) Molecular Weight = 200.19 g/mol

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

| 200 | [C₁₁H₈N₂O₂]⁺˙ | - | - |

| 170 | [C₁₁H₈N₂O]⁺ | NO | NO |

| 154 | [C₁₁H₈N]⁺ | NO₂ | NO₂ |

| 128 | [C₉H₆N]⁺ | NO₂, C₂H₂ | NO₂, C₂H₂ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for this compound was not identified, this technique would provide invaluable information if suitable single crystals could be grown .

An X-ray diffraction analysis would reveal:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Planarity: The degree of planarity of the quinoline ring system and the relative orientation of the vinyl and nitro substituents with respect to this plane.

Intermolecular Interactions: The packing of molecules in the crystal lattice, identifying non-covalent interactions such as π-π stacking or hydrogen bonds that govern the solid-state structure.

Stereochemistry: Unambiguous confirmation of the molecule's stereochemistry.

The data obtained from such an analysis are fundamental for computational modeling, understanding structure-property relationships, and rational crystal engineering.

Table 3: Crystallographic Parameters That Would Be Determined for this compound

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical techniques such as cyclic voltammetry (CV) are employed to investigate the redox properties of this compound. The most significant electrochemical activity is associated with the nitro group, which is known to be reducible.

Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O

Cyclic voltammetry allows for the determination of key parameters like the cathodic peak potential (Epc), which provides information about the energy required for the reduction libretexts.org. The vinyl group is not expected to be electroactive within the typical potential window but may influence the reduction potential of the nitro group through electronic effects.

Table 4: Representative Electrochemical Data for the Reduction of 5-Nitroquinoline (B147367) Data obtained from studies on 5-nitroquinoline as a proxy for this compound. Potentials are indicative and measured against a reference electrode.

| pH of Medium | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Proposed Reaction |

| 2.0 (Acidic) | ~ -0.3 V | 4e⁻, 4H⁺ reduction of -NO₂ |

| 7.0 (Neutral) | ~ -0.7 V | 4e⁻, 4H⁺ reduction of -NO₂ |

| 12.0 (Alkaline) | ~ -1.1 V | 4e⁻, 4H⁺ reduction of -NO₂ |

Advanced Chromatographic Separations for Isomer Isolation and Purity Assessment

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purity assessment of this compound. During its synthesis, positional isomers (e.g., 8-Nitro-2-vinylquinoline) can be formed, which often possess similar physical properties, making their separation challenging google.com.

Reversed-phase HPLC is the most common method for analyzing such compounds. A C18 (octadecylsilane) stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

The purity of a sample can be accurately determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. For challenging separations of positional isomers, stationary phases that offer alternative selectivities, such as those with phenyl groups that promote π-π interactions, can be highly effective nacalai.comrsc.org. HPLC methods are crucial for quality control, ensuring that the compound meets the required purity specifications for any subsequent use.

Potential Applications and Future Directions in Chemical Sciences

Development of Novel Synthetic Reagents and Intermediates

5-Nitro-2-vinylquinoline holds considerable promise as a versatile building block in organic synthesis. The presence of multiple reactive sites—the vinyl group, the nitro group, and the quinoline (B57606) ring system—allows for a variety of chemical transformations. Nitro compounds are well-established as valuable intermediates in the synthesis of a wide array of functionalized molecules, including pharmaceuticals and other biologically active compounds nih.govresearchgate.netfrontiersin.org.

The vinyl group is particularly amenable to a wide range of addition and polymerization reactions. Furthermore, the nitro group can be reduced to an amino group, opening pathways to a diverse family of substituted quinolines. These aminoquinolines are key scaffolds in medicinal chemistry brieflands.com. The combination of these functionalities in a single molecule allows for sequential or one-pot multi-component reactions to construct complex molecular architectures researchgate.net. This positions this compound as a valuable precursor for the synthesis of novel heterocyclic compounds that are otherwise difficult to access.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Products |

| Vinyl Group | Addition Reactions (e.g., Halogenation, Hydrohalogenation) | Dihalo- or monohalo-ethylquinoline derivatives |

| Vinyl Group | Cycloaddition Reactions (e.g., Diels-Alder) | Novel polycyclic aromatic systems |

| Nitro Group | Reduction | 5-Amino-2-vinylquinoline |

| Quinoline Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalized quinoline derivatives |

Contributions to Materials Science and Polymer Chemistry

The vinyl functionality of this compound makes it a prime candidate for applications in polymer and materials science.

As a vinyl-substituted aromatic compound, this compound can potentially serve as a monomer in polymerization reactions. The synthesis of polymers from vinylpyridine derivatives is a well-established field, and the introduction of a nitro group on the quinoline ring is expected to impart unique electronic and physical properties to the resulting polymers mdpi.com. These properties could include enhanced thermal stability, altered solubility, and specific optical or electronic characteristics.

The polymerization of this compound could lead to the formation of polymers with novel architectures. The pendant nitroquinoline groups along the polymer backbone could be further functionalized, allowing for the creation of advanced materials with tailored properties for specific applications.

Beyond polymerization, this compound can act as a precursor for the synthesis of functional organic and hybrid materials. The quinoline moiety is known to be a component in various functional materials, including dyes and electronic materials mdpi.com. The presence of the nitro group can enhance the electron-accepting properties of the molecule, making it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the nitrogen atom in the quinoline ring can coordinate with metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) or other hybrid materials. These materials could exhibit interesting catalytic, sensing, or gas storage properties.

Advancements in Catalysis and Reaction Method Development

The quinoline scaffold and its derivatives are known to act as ligands in coordination chemistry, forming complexes with various transition metals that can exhibit catalytic activity mdpi.comtue.nl. The specific electronic and steric environment provided by the 5-nitro and 2-vinyl substituents in this compound could lead to the development of novel catalysts.

Metal complexes of this compound could potentially catalyze a range of organic transformations. The electron-withdrawing nitro group can influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. For instance, such complexes could be explored as catalysts in oxidation, reduction, or carbon-carbon bond-forming reactions mdpi.comdntb.gov.ua. The development of new catalytic systems is a cornerstone of modern chemical research, and this compound offers an intriguing platform for ligand design.

Interdisciplinary Research Prospects within Chemical Physics and Theoretical Chemistry

The electronic structure of this compound makes it a compelling subject for investigations in chemical physics and theoretical chemistry. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's geometric and electronic properties, including its dipole moment, HOMO-LUMO energy gap, and molecular electrostatic potential nih.gov. Such theoretical analyses are crucial for predicting the reactivity and potential applications of novel compounds escholarship.orgrsc.org.

Quantum chemical investigations can elucidate the effects of the nitro and vinyl substituents on the aromaticity and reactivity of the quinoline ring system nih.govresearchgate.net. These studies can also predict the photophysical properties of the molecule, suggesting its potential use in applications such as photosensitizers or fluorescent probes. The interplay between the electron-withdrawing nitro group and the π-system of the vinylquinoline core is of fundamental interest and could lead to a deeper understanding of structure-property relationships in conjugated organic molecules.

Q & A

Q. What are the standard synthetic routes for 5-nitro-2-vinylquinoline, and how can purity and yield be optimized?

Methodological Answer: Synthesis typically involves nitration and vinylation of quinoline precursors. Key steps include controlling reaction temperature (e.g., nitration at 0–5°C to avoid byproducts) and using catalysts like sulfuric acid for nitro group introduction. Purity can be optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized via NMR (¹H/¹³C) and HPLC (≥95% purity threshold). Yield improvements may require iterative solvent screening (e.g., DMF vs. THF) and stoichiometric adjustments .

Q. How do physicochemical properties (e.g., logD, solubility) of this compound influence its applicability in biological assays?

Methodological Answer: LogD (octanol/water distribution coefficient at pH 7.0) predicts membrane permeability and bioavailability. Computational tools like ChemAxon’s LogD Predictor can model this property, but experimental validation via shake-flask assays is critical. Solubility in PBS or DMSO should be quantified using UV-Vis spectroscopy, with concentrations adjusted to avoid precipitation in cell-based assays .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer: Combine ¹H/¹³C NMR for structural confirmation (e.g., vinyl proton signals at δ 5.5–6.5 ppm), FT-IR for nitro group detection (~1520 cm⁻¹ and ~1350 cm⁻¹), and LC-MS for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can contradictory results in the biological activity of this compound analogs be systematically addressed?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. Mitigate this by:

- Replicating experiments across independent labs.

- Validating compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks).

- Using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanisms .

Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., nitro group electrophilicity). Molecular dynamics simulations (AMBER force field) may predict solvent interactions affecting reactivity. Validate predictions experimentally via trapping studies with thiol nucleophiles .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound in hepatic models?

Methodological Answer: Use hepatocyte incubations (human or rat) with LC-HRMS to detect phase I/II metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways. Stable isotope labeling (e.g., ¹⁵N-nitro group) can trace metabolite origins .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism. Report confidence intervals (95%) and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure compliance with NIH preclinical reporting guidelines (e.g., detailed n-values, randomization methods) .

Q. How can researchers reconcile discrepancies between computational logD predictions and experimental partition coefficients?

Methodological Answer: Discrepancies may stem from unaccounted solvent effects or ionization states. Cross-validate predictions with multiple software packages (ChemAxon, ACD/Labs) and experimentally measure logD at varying pH (2.0–7.4) via shake-flask/HPLC methods. Adjust models using Abraham solvation parameters .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Document all synthetic steps in detail (e.g., reaction time, solvent grades, purification Rf values). Share raw spectral data in public repositories (e.g., Zenodo) and adhere to FAIR principles. Use collaborative platforms like LabArchives for real-time protocol updates .

Q. How should researchers address potential biases in interpreting this compound’s mechanism of action?

Methodological Answer: Employ blinded data analysis, pre-register hypotheses (e.g., on Open Science Framework), and use negative controls (e.g., nitro-free analogs) to isolate effects. Transparently report conflicting data in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.